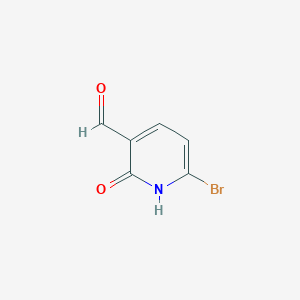
6-Bromo-2-hydroxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289118-74-6 . It has a molecular weight of 202.01 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI Code is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Photolabile Protecting Group for Aldehydes and Ketones :
- 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 6-Bromo-2-hydroxynicotinaldehyde, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemical studies where controlled release of protected compounds is required (Lu et al., 2003).
DPPH Radical Scavenging Activity :
- Bromophenols isolated from marine red algae, including compounds related to this compound, have been found to exhibit potent DPPH radical scavenging activity. This suggests potential antioxidant applications (Li et al., 2008).
Thermotropic Dendrimers Synthesis :
- The compound has been utilized in the synthesis and characterization of thermotropic dendrimers. These dendrimers have applications in the field of materials science, particularly in the development of novel polymeric materials (Percec et al., 1994).
Anaerobic Transformation of Halogenated Aromatic Aldehydes :
- Research on the anaerobic transformation of halogenated aromatic aldehydes, including 6-bromovanillin (a compound similar to this compound), has revealed the synthesis of corresponding carboxylic acids as principal metabolites. This study contributes to the understanding of environmental degradation processes of halogenated compounds (Neilson et al., 1988).
Preconcentration of Trace Amounts of Copper(II) Ions :
- A Schiff base ionophore synthesized from a compound related to this compound has been used for the preconcentration of trace amounts of copper(II) ions, demonstrating its utility in analytical chemistry and environmental monitoring (Fathi & Yaftian, 2009).
Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex :
- The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of this compound highlights its application in the field of coordination chemistry and catalysis (Wang et al., 2021).
Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines :
- Utilizing 2-hydroxynicotinaldehyde as a catalytic transient directing group, a Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines has been achieved. This showcases its role in facilitating complex organic transformations (Wu et al., 2016).
Antioxidant Activity of Bromophenols :
- Studies on bromophenols, structurally related to this compound, have demonstrated their cellular antioxidant activity, suggesting potential biomedical applications (Olsen et al., 2013).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-bromo-2-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHHKVTOUVAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
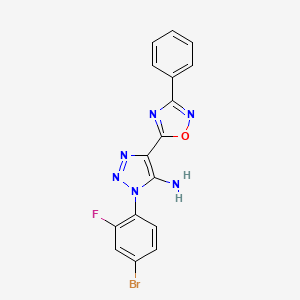
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)
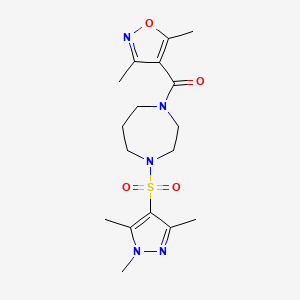
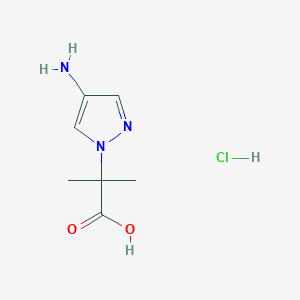
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
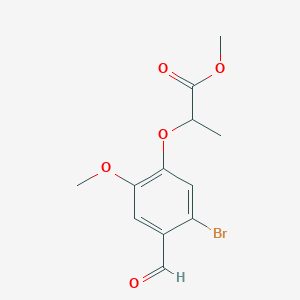
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

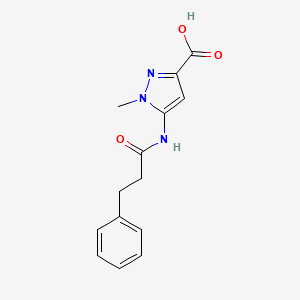
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)
